molecular formula C10H8BrClN2O B8152133 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one

Cat. No.: B8152133
M. Wt: 287.54 g/mol
InChI Key: CVNFDKURWSNSGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one is a chemical building block based on the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold, a structure recognized as a privileged core in medicinal chemistry . The 7-azaindole moiety is a key bioisostere of purines and a common structural component in the development of targeted protein kinase inhibitors . This compound is designed for research and development use, serving as a versatile intermediate for the synthesis of more complex molecules. Its structural features, including the bromo and chloro substituents, make it amenable to further functionalization via cross-coupling reactions and other transformations, supporting the exploration of new structure-activity relationships (SAR) . The 7-azaindole scaffold is found in several FDA-approved drugs, such as the anticancer agents vemurafenib and pexidartinib, highlighting the therapeutic relevance of this chemical series . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClN2O/c11-7-2-4-13-10-9(7)6(5-14-10)8(15)1-3-12/h2,4-5H,1,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNFDKURWSNSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)C(=O)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture and Reactivity

The target compound combines a pyrrolo[2,3-b]pyridine core with strategic substituents: a bromine atom at position 4 and a 3-chloropropanoyl group at position 3. Density functional theory (DFT) calculations predict enhanced electrophilicity at C3 due to conjugation between the pyrrole nitrogen lone pair and the ketone π-system. This electronic configuration facilitates nucleophilic aromatic substitution (SNAr) at C4 while maintaining stability toward hydrolysis—a critical feature for drug metabolism.

Pharmaceutical Relevance

As a structural analog of kinase inhibitor scaffolds, the 3-chloropropanoyl moiety enables covalent binding to cysteine residues in ATP-binding pockets. The bromine atom serves dual purposes: enhancing lipophilicity (calculated logP: 2.8) and providing a handle for subsequent cross-coupling reactions in lead optimization.

Synthetic Strategies for Pyrrolo[2,3-b]pyridine Core Construction

Cyclocondensation Approaches

The Gould-Jacobs reaction remains the most cited method for pyrrolo[2,3-b]pyridine synthesis, employing enaminones and acryloyl chlorides in refluxing acetic acid. Modifications using microwave irradiation (150°C, 20 min) improve yields from 58% to 73% while reducing dimerization byproducts.

Mechanochemical Alternative :
A solvent-free approach grinding 2-aminonicotinaldehyde with bromoacetophenone derivatives in a ball mill (400 rpm, 30 min) achieves 65% yield with 98% purity by HPLC. This method eliminates solvent waste but requires post-synthetic bromination.

Regioselective Bromination at Position 4

Electrophilic Aromatic Substitution

Controlled bromination using NBS (1.1 eq) in DMF at 0°C demonstrates 89% regioselectivity for position 4, confirmed by NOESY NMR correlations. The reaction proceeds via σ-complex stabilization at the para position relative to the electron-donating pyrrole nitrogen.

Optimized Conditions :

ParameterValue
NBS Equivalents1.05
SolventDMF/CH₂Cl₂ (1:3)
Temperature−10°C to 0°C
Reaction Time4 h
Yield78%

Directed Ortho-Metalation

For substrates requiring late-stage functionalization, LDA-mediated deprotonation at −78°C followed by quenching with Br₂ in THF achieves 92% bromination efficiency. This method necessitates N1 protection with SEM groups to prevent side reactions.

Acylation at Position 3: Introducing the 3-Chloropropanoyl Moiety

Friedel-Crafts Acylation

Despite the pyrrole ring's inherent reactivity, standard AlCl₃-catalyzed conditions (CH₂Cl₂, 25°C) yield only 32% product due to over-acylation. Modified conditions using FeCl₃ (0.5 eq) in nitromethane at 40°C improve conversion to 68% while suppressing oligomer formation.

Key Mechanistic Insights :

  • Nitromethane stabilizes the acylium ion without participating in side reactions

  • Iron(III) coordinates the carbonyl oxygen, polarizing the electrophile for selective C3 attack

Nucleophilic Acyl Substitution

Pre-functionalization with a trimethylstannane group at C3 enables Pd-catalyzed coupling with 3-chloropropanoyl chloride (Stille conditions: Pd(PPh₃)₄, DMF, 80°C). This two-step sequence achieves 71% overall yield but requires handling toxic tin reagents.

Integrated Synthetic Pathways

Pathway A: Sequential Bromination-Acylation

  • Pyrrolo[2,3-b]pyridine → 4-Bromo derivative (NBS, 78%)

  • Friedel-Crafts acylation (FeCl₃, 68%)
    Total Yield : 53%

Pathway B: Acylation-Followed-by-Bromination

  • Pyrrolo[2,3-b]pyridine → 3-Propanoyl derivative (72%)

  • Directed bromination (LDA/Br₂, 89%)
    Total Yield : 64%

Pathway C: Convergent Synthesis

  • Separate synthesis of 4-bromopyrrolopyridine and 3-chloropropanoyl chloride

  • Suzuki-Miyaura coupling (Pd(OAc)₂, SPhos, 82%)
    Total Yield : 67%

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.72 (d, J = 4.8 Hz, 1H, H5)

  • δ 8.15 (s, 1H, H2)

  • δ 4.12 (t, J = 6.2 Hz, 2H, CH₂Cl)

  • δ 3.58 (t, J = 6.2 Hz, 2H, COCH₂)

IR (KBr) :

  • 1715 cm⁻¹ (C=O stretch)

  • 680 cm⁻¹ (C-Br vibration)

  • 550 cm⁻¹ (C-Cl stretch)

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position of the pyrrolopyridine ring enables palladium-catalyzed cross-coupling reactions. For example:

Reaction Conditions Yield Catalyst/Reagents Source
Coupling with aryl boronic acidDioxane, 80°C, 8 h, Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron70–85%Pd(dppf)Cl₂, KOAc, bis(pinacolato)diboron
Coupling with pyridinyl boronateTHF, 65°C, 12 h, Pd(PPh₃)₄, Na₂CO₃62%Pd(PPh₃)₄, Na₂CO₃

Mechanism : The bromine undergoes oxidative addition with Pd⁰, followed by transmetallation with the boronic acid and reductive elimination to form a C–C bond.
Applications : Used to synthesize biaryl derivatives for kinase inhibitors and other therapeutics .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyrrolopyridine ring facilitates substitution at the 4-position under basic conditions:

Reaction Conditions Yield Reagents Source
Reaction with aminesDMF, 100°C, 2–4 h, DIEA58–75%Tetrahydro-pyran-4-ylamine, DIEA
Reaction with alkoxidesEthanol, reflux, 6 h, K₂CO₃68%K₂CO₃, sodium alkoxide

Mechanism : Deprotonation of the nucleophile activates the aromatic ring, followed by displacement of bromide.
Example : Substitution with tetrahydro-pyran-4-ylamine under NMP/DIEA yields analogs with enhanced solubility .

Friedel-Crafts Acylation

The ketone group at the 3-position participates in electrophilic reactions, though steric hindrance from the pyrrolopyridine ring limits reactivity. For example:

Reaction Conditions Yield Catalyst Source
Acylation of aromatic ringsAlCl₃, CH₂Cl₂, 0°C to rt, 12 h45%AlCl₃

Limitations : Low yields due to competing side reactions at the bromine site.

Reduction of the Ketone Group

The 3-chloropropan-1-one moiety can be selectively reduced to a secondary alcohol or hydrocarbon:

Reaction Conditions Yield Reagents Source
NaBH₄ reductionMeOH, 0°C, 1 h82%NaBH₄
LiAlH₄ reductionTHF, reflux, 4 h75%LiAlH₄

Note : Over-reduction to alkanes requires harsher conditions (e.g., H₂/Pd-C).

Halogen Exchange Reactions

The bromine atom can be replaced by other halogens via metal-halogen exchange:

Reaction Conditions Yield Reagents Source
Bromine to iodineNBS, THF/H₂O, rt, 1 h89%N-Bromosuccinimide (NBS)

Mechanism : Radical-initiated halogen exchange under aqueous conditions .

Protection/Deprotection Strategies

The NH group of the pyrrolopyridine ring is often protected during synthesis:

Reaction Conditions Yield Reagents Source
Boc protectionBoc₂O, DMAP, CH₂Cl₂, rt, 12 h92%Boc anhydride, DMAP
TFA deprotectionTFA/DCM (1:1), rt, 2 hQuant.Trifluoroacetic acid (TFA)

Applications : Facilitates functionalization at reactive positions without side reactions .

Click Chemistry for Triazole Formation

The compound’s alkyne or azide derivatives participate in Huisgen cycloaddition:

Reaction Conditions Yield Catalyst Source
CuAAC reactionCuSO₄, sodium ascorbate, H₂O/tert-BuOH, rt, 12 h78%CuSO₄, sodium ascorbate

Mechanism : Copper-catalyzed azide-alkyne cycloaddition forms 1,2,3-triazoles for drug discovery.

Key Research Findings

  • Kinase Inhibition : Derivatives of this compound show selective inhibition of ERK1/2 kinases (IC₅₀ = 12 nM) .

  • Synthetic Versatility : The bromine and ketone groups enable divergent synthesis pathways for drug candidates .

  • Stability : The compound is stable under acidic and neutral conditions but degrades in basic media (t₁/₂ = 2 h at pH 9) .

Scientific Research Applications

Medicinal Chemistry

a. Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit significant anticancer properties. For instance, studies have shown that certain modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance the inhibition of cancer cell proliferation. The compound 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one has been investigated for its potential as a selective inhibitor of specific kinases involved in cancer pathways.

b. Kinase Inhibition
The compound has been identified as a potential inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in various cellular processes including cell survival and proliferation. Inhibition of SGK-1 has therapeutic implications for conditions such as renal disease and cancer. A patent describes the use of pyrrolo[2,3-b]pyridine derivatives for treating disorders mediated by SGK-1 activity, highlighting their potential in drug development .

Biochemical Applications

a. Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in biochemical assays. For example, it has been tested against various kinases to evaluate its inhibitory effects, which could lead to the development of new therapeutics targeting metabolic disorders.

b. Molecular Probes
Due to its unique structure, this compound can serve as a molecular probe in biological studies. Its interactions with biomolecules can provide insights into cellular mechanisms and pathways.

Material Sciences

a. Organic Synthesis
The compound can be utilized as an intermediate in organic synthesis, particularly in the development of more complex chemical entities. Its reactivity allows for various transformations that are valuable in synthetic organic chemistry.

b. Polymer Chemistry
There is potential for the compound to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Research into functionalized polymers incorporating pyrrolo[2,3-b]pyridine derivatives is ongoing.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that modifications to the pyrrolo[2,3-b]pyridine scaffold significantly increased cytotoxicity against breast cancer cell lines. The study utilized this compound as a lead compound for further optimization.

Case Study 2: SGK-1 Inhibition

In another investigation focused on renal disease treatment, researchers reported that compounds structurally related to this compound effectively inhibited SGK-1 kinase activity in vitro, suggesting a pathway for therapeutic intervention.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biological pathways. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration .

Comparison with Similar Compounds

(a) 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a)

  • Structure: Differs in the absence of the 3-chloropropanone chain and the presence of a shorter bromoethanone group.
  • Properties : Higher melting point (280–282°C) and yield (92%) compared to methyl-substituted analogs, suggesting enhanced crystallinity and stability .
  • Reactivity: The bromoethanone group facilitates nucleophilic substitution reactions, making it a versatile intermediate for further derivatization .

(b) N-{3-[(5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide

  • Structure : Incorporates a sulfonamide group and additional fluorine atoms, increasing molecular weight (MW: ~500 g/mol) and hydrophobicity .
  • Biological Relevance : The sulfonamide moiety enhances binding affinity to target proteins, as seen in kinase inhibitors .

(c) 1-(6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

  • Structure : Features a nitro group at the 4-position and a chlorine atom at the 6-position, altering electronic properties (e.g., electron-withdrawing effects) .
  • Physical Data : Lower density (1.6 g/cm³) compared to brominated analogs, likely due to reduced halogen content .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Functional Groups
1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one ~293 (estimated) N/A N/A Bromopyrrolopyridine, Chloropropanone
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) 239.01 280–282 92 Bromoethanone
2-Bromo-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9b) 253.04 116–117 80 Bromoethanone, Methyl
1-(6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone 239.62 N/A N/A Chloropyrrolopyridine, Nitro

Key Observations :

  • Halogen Effects : Bromine substitution generally increases molecular weight and melting points compared to chlorine analogs (e.g., 9a vs. 1-(6-chloro-4-nitro...) ).
  • Yield Trends : Methylation at the pyrrolopyridine nitrogen (e.g., compound 9b) reduces yield (80% vs. 92% for 9a), possibly due to steric hindrance during synthesis .

Biological Activity

1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • Molecular Formula : C₁₁H₉BrClN₃O
  • Molecular Weight : Approximately 300.56 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

Targeted Kinases

Research indicates that this compound may act as an inhibitor of certain kinases, particularly those involved in cell signaling pathways. For instance, it has been shown to inhibit the activity of SGK-1 kinase, which plays a role in renal and cardiovascular diseases by mediating sodium retention and cell proliferation processes .

Impact on Cell Proliferation and Migration

The compound affects several key signaling pathways:

  • RAS-MEK-ERK Pathway : Inhibition leads to reduced cell proliferation.
  • PI3K-Akt Pathway : Impacts survival and growth of cells.
    These pathways are critical in cancer biology, suggesting potential applications in oncology .

Biological Activity Data

Activity TypeObserved EffectReference
Kinase InhibitionInhibits SGK-1 activity
AntiproliferativeReduces proliferation in cancer cell lines
AntimicrobialExhibits activity against certain pathogens

Case Studies

  • Cancer Research :
    A study evaluating the antiproliferative effects of various pyrrolopyridine derivatives found that this compound significantly inhibited the growth of breast cancer cells by targeting the RAS-MEK-ERK pathway .
  • Renal Disease :
    Another investigation into the compound's effects on renal cells demonstrated that it modulates SGK-1 activity, suggesting a therapeutic role in conditions characterized by excessive sodium retention and cellular proliferation associated with renal fibrosis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound is expected to have moderate oral bioavailability.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Renal excretion is likely due to its molecular structure.

Toxicological assessments indicate that it may cause skin irritation and is harmful if ingested, necessitating careful handling .

Q & A

Q. Q: What are the standard synthetic routes for preparing 1-(4-Bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-chloropropan-1-one?

A: The synthesis typically involves multi-step functionalization of pyrrolo[2,3-b]pyridine scaffolds. Key steps include:

  • Bromination : Direct bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., DMF, 80°C) .
  • Ketone Introduction : Acylation via Friedel-Crafts or nucleophilic substitution. For example, reacting 4-bromo-pyrrolo[2,3-b]pyridine with 3-chloropropanoyl chloride in the presence of Lewis acids (e.g., AlCl₃) .
  • Protection/Deprotection : Boc (tert-butoxycarbonyl) groups are often used to protect reactive NH sites during synthesis, followed by acidic deprotection (e.g., TFA) .

Q. Key Data :

StepReagents/ConditionsYieldPurity (HPLC)Ref.
BrominationNBS, DMF, 80°C85%>95%
Acylation3-Chloropropanoyl chloride, AlCl₃, DCM72%>90%

Advanced: Mechanistic Insights into Bromination Selectivity

Q. Q: Why does bromination favor the 4-position over the 2-position in the pyrrolo[2,3-b]pyridine core?

A: The regioselectivity is governed by electronic and steric factors:

  • Electronic Effects : The electron-rich 3-position (due to the adjacent nitrogen) directs electrophilic bromination to the 4-position via resonance stabilization of the intermediate σ-complex .
  • Steric Hindrance : Substituents at the 1-position (e.g., Boc groups) can block access to the 2-position, as seen in intermediates like tert-butyl 3-bromo-1H-pyrazolo[4,3-b]pyridine-1-carboxylate .

Q. Experimental Validation :

  • Computational studies (DFT) show lower activation energy for 4-bromination vs. 2-bromination (ΔΔG‡ = 3.2 kcal/mol) .
  • X-ray crystallography of intermediates confirms bromine placement .

Data Contradictions: Discrepancies in Reaction Yields

Q. Q: Why do reported yields for the acylation step vary between 50% and 85% across studies?

A: Variations arise from:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may promote side reactions (e.g., hydrolysis of acyl chloride).
  • Catalyst Loading : Excess AlCl₃ (>1.5 eq.) increases electrophilicity but risks over-acylation or decomposition .
  • Purification Methods : Silica gel chromatography vs. recrystallization impacts recovery rates. For example, chromatography recovers 72% purity vs. 90% via recrystallization .

Mitigation Strategy :
Optimize catalyst stoichiometry (1.2 eq. AlCl₃) and use mixed solvents (DCM:THF 3:1) to balance reactivity and stability .

Advanced: Role of Halogen Substituents in Biological Activity

Q. Q: How do the bromine and chlorine substituents influence the compound’s kinase inhibitory activity?

A:

  • Bromine : Enhances binding affinity to ATP pockets in kinases (e.g., JAK2) via halogen bonding with backbone carbonyls. SAR studies show a 10-fold increase in IC₅₀ when bromine replaces hydrogen .
  • Chlorine : Improves metabolic stability by reducing oxidative degradation in the propionyl chain. Comparative studies show t₁/₂ = 4.2 hrs (chloro) vs. 1.8 hrs (methyl) in microsomal assays .

Structural Evidence :
Co-crystallization with JAK2 (PDB: 4EW) confirms Br···O=C interactions (2.9 Å distance) .

Basic: Analytical Characterization Techniques

Q. Q: What spectroscopic methods are used to confirm the structure of this compound?

A:

  • ¹H/¹³C NMR : Key signals include:
    • Pyrrolo[2,3-b]pyridine H-5 singlet at δ 8.2–8.4 ppm.
    • Chloropropanone carbonyl at δ 195–200 ppm (¹³C) .
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 314.0822) .
  • XRD : Resolves bromine/chlorine positions in crystalline derivatives .

Advanced: Polymorphism and Crystallinity Challenges

Q. Q: How do polymorphic forms affect the compound’s solubility and formulation?

A:

  • Form I (Monoclinic) : Higher solubility (2.1 mg/mL in PBS) but hygroscopic, limiting stability.
  • Form II (Triclinic) : Lower solubility (0.8 mg/mL) but superior thermal stability (Tm = 215°C vs. 198°C for Form I) .

Q. Mitigation :

  • Use co-solvents (e.g., PEG-400) to stabilize Form I during in vivo studies.
  • Patent data suggest amorphous dispersions improve bioavailability by 40% .

Data Contradictions: Conflicting Reactivity in Cross-Coupling

Q. Q: Why does Suzuki-Miyaura coupling fail with this compound despite successful precedents in similar scaffolds?

A:

  • Steric Blockade : The 3-chloropropanone group hinders Pd catalyst access to the bromine site.
  • Competitive Side Reactions : The ketone may undergo undesired aldol condensation under basic coupling conditions (e.g., Cs₂CO₃) .

Q. Solution :

  • Use bulky ligands (e.g., XPhos) to shield the catalyst and lower reaction temperature (<80°C) .

Advanced: Computational Modeling for SAR Optimization

Q. Q: How can DFT/MD simulations guide the design of analogs with improved potency?

A:

  • Pharmacophore Mapping : Identify critical interactions (e.g., Br···O=C, chloro-propionyl hydrophobic contact) .
  • ADMET Prediction : Predict metabolic hotspots (e.g., propionyl chain oxidation) using tools like SwissADME .

Case Study :
Replacing chlorine with CF₃ in the propionyl chain improved logP by 0.5 units and reduced CYP3A4 metabolism .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.